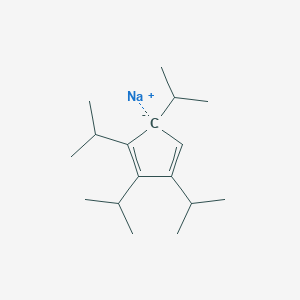
sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is a complex organic compound characterized by its cyclopentadiene ring structure substituted with four isopropyl groups. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure .
Preparation Methods
The synthesis of sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the cyclopentadiene ring . Industrial production methods may involve the use of catalysts and high-pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene can be compared with other cycloalkanes and substituted cyclopentadienes:
Cyclopentane: A simpler cycloalkane with no substituents.
Cyclohexane: A six-membered ring with similar chemical properties.
1,3,5-Tri(propan-2-yl)cyclopenta-1,3-diene: A similar compound with three isopropyl groups instead of four.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
123278-30-8 |
|---|---|
Molecular Formula |
C17H29Na |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H29.Na/c1-10(2)14-9-15(11(3)4)17(13(7)8)16(14)12(5)6;/h9-13H,1-8H3;/q-1;+1 |
InChI Key |
WXZDUOQWOOEENO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[C-]1C=C(C(=C1C(C)C)C(C)C)C(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















